6-(4-chlorobenzyl)-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
Description
6-(4-Chlorobenzyl)-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a triazolopyrimidinone derivative characterized by a fused bicyclic core structure. The compound features a 4-chlorobenzyl group at position 6 and a 4-ethoxyphenyl substituent at position 3 (Figure 1). This scaffold is structurally similar to antiviral and anticancer agents reported in the literature, particularly those targeting viral nonstructural proteins or modulating cellular pathways .
The triazolopyrimidinone core is planar due to conjugation across the heteroaromatic system, as confirmed by crystallographic studies of analogs .
Properties
IUPAC Name |
6-[(4-chlorophenyl)methyl]-3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O2/c1-2-27-16-9-7-15(8-10-16)25-18-17(22-23-25)19(26)24(12-21-18)11-13-3-5-14(20)6-4-13/h3-10,12H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRFYLQJARDEILU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=C(C=C4)Cl)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(4-chlorobenzyl)-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a member of the triazolopyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 454.9 g/mol. Its structure features a triazolo-pyrimidine core substituted with a 4-chlorobenzyl group and a 4-ethoxyphenyl moiety.
Pharmacological Activities
Research indicates that compounds similar to This compound exhibit various biological activities:
-
Antitumor Activity :
- Several derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives with modifications at the 2 and 5 positions of the pyrimidine ring have demonstrated significant activity against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
-
Adenosine Receptor Modulation :
- The compound's structural features suggest potential interactions with adenosine receptors (A1 and A2A), which are critical in regulating numerous physiological processes. SAR studies indicate that modifications can enhance affinity towards these receptors, potentially leading to applications in treating conditions like cancer and inflammation .
- Inhibition of Cyclin-dependent Kinases (CDKs) :
Case Study 1: Antitumor Efficacy
In a study examining the antitumor efficacy of triazolopyrimidine derivatives, compounds were tested against human breast cancer cell lines. The results indicated that certain derivatives significantly reduced cell viability at nanomolar concentrations. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
Case Study 2: Adenosine Receptor Antagonism
Another study focused on the binding affinity of various triazolopyrimidine derivatives to human A2A adenosine receptors. The results highlighted that modifications at specific positions led to increased selectivity and potency as antagonists, suggesting potential for use in immunotherapy by enhancing T-cell activation .
Structure-Activity Relationship (SAR)
The biological activity of This compound can be influenced by structural modifications:
| Position | Modification | Effect on Activity |
|---|---|---|
| 2 | Alkyl groups | Increased A2A receptor affinity |
| 5 | Aromatic rings | Enhanced antitumor activity |
| 7 | Halogen atoms | Improved selectivity for CDK inhibition |
Comparison with Similar Compounds
Structural Analogues with Substituted Benzyl Groups
Key Comparisons:
- Positional Isomerism: The 4-chlorobenzyl group in the target compound contrasts with the 3-chlorobenzyl substituent in ’s analog.
Pharmacological Analogues with Heterocyclic Modifications
Antiviral Activity :
- MADTP Series (3-Aryl-triazolopyrimidinones): The target compound shares structural homology with CHIKV nsP1 inhibitors (MADTP series). Resistance mutations (e.g., P34S in nsP1) in MADTP-resistant strains suggest that substituent bulk and electronic properties critically affect antiviral efficacy. The 4-ethoxyphenyl group in the target compound may mitigate resistance mechanisms observed in MADTP derivatives .
Anticancer Activity :
- Methoxybenzyl Derivatives: highlights triazolopyrimidinones with 4-methoxybenzyl groups exhibiting IC₅₀ values of 5–10 µM against MCF-7 breast cancer cells. The target compound’s 4-chlorobenzyl group may enhance cytotoxicity via increased lipophilicity and pro-apoptotic effects .
- Glycosylated Derivatives: Sugar-conjugated analogs (e.g., ’s thioglycosides) show improved solubility but reduced cellular uptake compared to non-glycosylated derivatives. The absence of glycosylation in the target compound may favor blood-brain barrier penetration .
Physicochemical and Pharmacokinetic Comparisons
Key Properties :
*Predicted using substituent contributions.
- Metabolism : The ethoxy group in the target compound may undergo cytochrome P450-mediated oxidation, whereas halogenated benzyl groups are metabolically stable .
Q & A
Q. What are the established synthetic routes for this compound, and what factors influence reaction yields?
Methodological Answer: The synthesis typically involves a multi-step approach, starting with the formation of the triazolopyrimidinone core. A common method includes:
- Step 1: Condensation of carbodiimide precursors in a mixed solvent system (e.g., CHCl/CHCN, 1:4 v/v) with KCO as a base .
- Step 2: Nucleophilic substitution of 4-chlorobenzyl or 4-ethoxyphenyl groups under reflux conditions.
- Step 3: Recrystallization from ethanol or hexane/dichloromethane (1:3 v/v) to purify the product, yielding ~92% .
Critical Factors:
- Solvent polarity and temperature influence cyclization efficiency.
- Excess base (e.g., KCO) ensures complete deprotonation of intermediates.
- Slow evaporation during recrystallization improves crystal quality for structural analysis .
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Core Formation | Carbodiimide, CHCl/CHCN, KCO | 92% | |
| Substitution | 4-Chlorobenzyl chloride, 80°C, 12h | 85–90% |
Q. How is the compound characterized structurally, and what analytical techniques are critical?
Methodological Answer:
- X-ray Crystallography: Resolves bond lengths (e.g., C–N: 1.34–1.38 Å) and dihedral angles (e.g., 1.09° between triazolopyrimidinone and 4-chlorophenyl groups), confirming coplanarity and conjugation .
- Elemental Analysis: Validates purity (e.g., C: 59.77% calculated vs. 58.62% observed due to solvent retention) .
- Spectroscopy: H/C NMR identifies substituent patterns (e.g., ethoxy group at δ 1.35 ppm for CH) .
Q. Table 2: Key Crystallographic Data
| Parameter | Value | Reference |
|---|---|---|
| Bond Length (C8–N1) | 1.34 Å | |
| Dihedral Angle (Triazole/Phenyl) | 87.74° | |
| R Factor | 0.082 |
Advanced Research Questions
Q. How can crystallization conditions be optimized for high-resolution X-ray studies?
Methodological Answer:
- Solvent Selection: Use mixed solvents (e.g., hexane/dichloromethane) to slow nucleation.
- Temperature Control: Gradual cooling (0.5°C/min) reduces crystal defects.
- Additive Screening: Trace ethanol (1–2%) improves crystal morphology .
Q. Table 3: Crystallization Optimization
| Condition | Outcome | Reference |
|---|---|---|
| Hexane/DCM (1:3) | Plate-like crystals, suitable for XRD | |
| Ethanol Additive | Reduced twinning |
Q. What computational strategies predict bioactivity against kinase targets?
Methodological Answer:
- Molecular Docking: Align the triazolopyrimidinone core with ATP-binding pockets (e.g., EGFR kinase). The 4-ethoxyphenyl group may occupy hydrophobic pockets, as seen in similar compounds .
- QSAR Models: Use Hammett constants for substituents (σ for Cl: +0.11) to correlate electronic effects with IC values .
Q. How to resolve contradictions in reported biological activity data?
Methodological Answer:
Q. What role do substituents play in modulating solubility and bioavailability?
Methodological Answer:
Q. How to design stability studies under physiological conditions?
Methodological Answer:
- pH-Variation Tests: Incubate in buffers (pH 1.2–7.4) at 37°C for 24h. Monitor degradation via LC-MS.
- Light/Heat Stress: Expose to 40°C/75% RH for 4 weeks; chlorobenzyl groups are prone to oxidative cleavage .
Q. What in vitro models are suitable for evaluating anticancer activity?
Methodological Answer:
- 2D vs. 3D Models: Use 3D spheroids (e.g., MCF-7) to mimic tumor microenvironments.
- Combination Screens: Test synergy with cisplatin; triazolopyrimidinones may inhibit DNA repair pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
